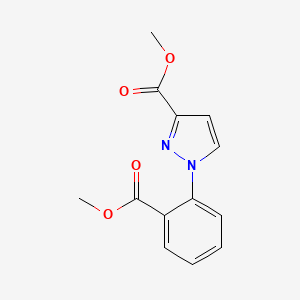
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Methyl 1-(2-
生物活性
Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and particularly its biological activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring substituted with a methoxycarbonyl group and a phenyl group. The compound's IUPAC name reflects its structure, which can be represented as follows:
The molecular formula is C13H12N2O4, and the compound has a molecular weight of 252.25 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters under basic conditions. Common bases used include sodium ethoxide or potassium carbonate, and the reaction is generally performed at elevated temperatures to facilitate the formation of the pyrazole ring. The process may also be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, cell viability assays indicated that concentrations above 50 µM resulted in over 70% cell death in treated cultures .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In tests against common pathogens such as Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MICs) in the range of 25-50 µg/mL, indicating moderate antibacterial activity . The structure-activity relationship (SAR) studies suggest that modifications to the methoxycarbonyl group can enhance antimicrobial efficacy .
Insecticidal Activity
Insecticidal properties have been observed in this compound, particularly against aphids. A study reported that at a concentration of 100 µg/mL, it achieved over 90% mortality against Aphis craccivora, suggesting potential use in agricultural applications as an insecticide . The inclusion of specific substituents on the phenyl ring was found to influence the insecticidal potency significantly.
Case Studies and Research Findings
Several research findings underscore the biological relevance of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Cytotoxicity >70% at 50 µM in breast cancer cells |
| Study B | Antimicrobial | MIC of 25-50 µg/mL against S. aureus |
| Study C | Insecticidal | >90% mortality in aphids at 100 µg/mL |
These findings indicate a multifaceted profile for this compound, showcasing its potential across various fields, including oncology, microbiology, and agriculture.
属性
IUPAC Name |
methyl 1-(2-methoxycarbonylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)9-5-3-4-6-11(9)15-8-7-10(14-15)13(17)19-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYTLYFMSZPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














